molecular formula C8H18N2S B14629010 N-Butan-2-yl-N'-propan-2-ylthiourea CAS No. 54088-58-3

N-Butan-2-yl-N'-propan-2-ylthiourea

Cat. No.: B14629010
CAS No.: 54088-58-3
M. Wt: 174.31 g/mol
InChI Key: QFGONZUOOBRNMD-UHFFFAOYSA-N
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Description

N-Butan-2-yl-N'-propan-2-ylthiourea is a thiourea derivative characterized by two distinct alkyl substituents: a butan-2-yl (sec-butyl) group and a propan-2-yl (isopropyl) group attached to the thiourea core (N-CS-N). Thioureas are sulfur-containing analogs of urea, where oxygen is replaced by sulfur, leading to distinct electronic and steric properties.

Properties

CAS No.

54088-58-3

Molecular Formula

C8H18N2S

Molecular Weight

174.31 g/mol

IUPAC Name

1-butan-2-yl-3-propan-2-ylthiourea

InChI

InChI=1S/C8H18N2S/c1-5-7(4)10-8(11)9-6(2)3/h6-7H,5H2,1-4H3,(H2,9,10,11)

InChI Key

QFGONZUOOBRNMD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=S)NC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butan-2-yl-N’-propan-2-ylthiourea typically involves the reaction of butan-2-ylamine with propan-2-yl isothiocyanate. The reaction is carried out in an inert solvent such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

On an industrial scale, the production of N-Butan-2-yl-N’-propan-2-ylthiourea can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Butan-2-yl-N’-propan-2-ylthiourea undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The alkyl groups attached to the nitrogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thioureas depending on the reagents used

Comparison with Similar Compounds

Propan-2-ylthiourea (1-Isopropyl-2-thiourea)

  • Structure : Contains a single isopropyl group (N-propan-2-yl) attached to the thiourea backbone.
  • Key Differences: Substituents: Propan-2-ylthiourea lacks the sec-butyl group present in the target compound, resulting in lower molecular weight (C4H10N2S vs. C8H18N2S for N-Butan-2-yl-N'-propan-2-ylthiourea). Synthetic Applications: Propan-2-ylthiourea is often used as a ligand in metal coordination chemistry due to its simpler structure and ease of synthesis .

N,N'-Diisopropylthiourea

  • Structure : Features two isopropyl groups symmetrically attached to the thiourea core.
  • Comparison: Symmetry vs. Thermal Stability: Symmetrical thioureas generally exhibit higher melting points due to ordered crystal packing, while asymmetric derivatives like this compound may display lower melting points.

N-Ethyl-N'-isopropylthiourea

  • Structure : Combines ethyl and isopropyl groups on the thiourea core.
  • Key Contrasts: Alkyl Chain Length: The ethyl group in this compound is shorter than the butan-2-yl group in the target compound, leading to differences in solubility (e.g., in nonpolar solvents) and van der Waals interactions. Electronic Effects: The electron-donating nature of alkyl groups varies with chain length and branching, influencing the thiourea’s nucleophilicity and reactivity in reactions such as thiolation or coordination.

Data Table: Comparative Analysis of Thiourea Derivatives

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Applications/Properties
This compound C8H18N2S Butan-2-yl, propan-2-yl 174.30 Enhanced lipophilicity; potential ligand
Propan-2-ylthiourea C4H10N2S Propan-2-yl 118.20 Metal coordination; simpler synthesis
N,N'-Diisopropylthiourea C7H16N2S Propan-2-yl (x2) 160.28 High crystallinity; stable ligands
N-Ethyl-N'-isopropylthiourea C6H14N2S Ethyl, propan-2-yl 146.25 Intermediate lipophilicity; versatile reactivity

Research Findings and Implications

  • Coordination Chemistry : Asymmetric thioureas like this compound are understudied compared to symmetrical derivatives. Their mixed alkyl groups may enable tailored metal-ligand interactions, useful in designing catalysts for asymmetric synthesis .
  • Synthetic Challenges : Asymmetric substitution complicates purification and characterization compared to simpler thioureas, necessitating advanced techniques like X-ray crystallography (e.g., SHELX programs for structural analysis) .

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